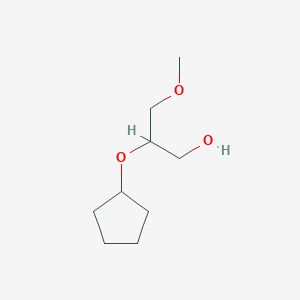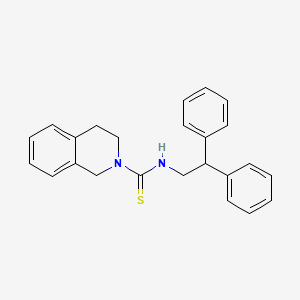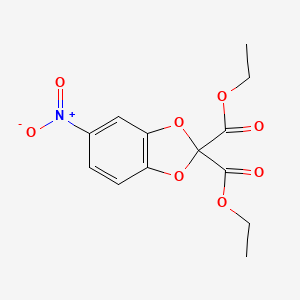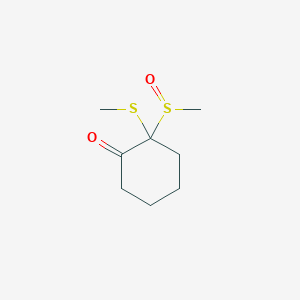![molecular formula C12H7BrN2O B14214396 5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- CAS No. 828265-47-0](/img/structure/B14214396.png)
5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indeno-pyridazinone core with a bromomethyl substituent. Its molecular formula is C17H9BrN2O, and it has a molecular weight of 337.18 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- typically involves the reaction of indeno-pyridazinone derivatives with bromomethylating agents. One common method includes the bromomethylation of 5H-Indeno[1,2-c]pyridazin-5-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and safety considerations.
Análisis De Reacciones Químicas
Types of Reactions
5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Substitution Products: Formation of azido, thio, or alkoxy derivatives.
Oxidation Products: Formation of sulfoxides or sulfones.
Reduction Products: Formation of dehalogenated indeno-pyridazinone derivatives.
Aplicaciones Científicas De Investigación
5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of monoamine oxidase (MAO) enzymes.
Medicine: Explored for its potential anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of 5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of certain neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one
- 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one
- 5H-Indeno[1,2-c]pyridazin-5-one
Uniqueness
5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)- is unique due to its bromomethyl substituent, which imparts distinct reactivity compared to its analogs. This substituent allows for further functionalization through nucleophilic substitution, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
828265-47-0 |
|---|---|
Fórmula molecular |
C12H7BrN2O |
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
3-(bromomethyl)indeno[1,2-c]pyridazin-5-one |
InChI |
InChI=1S/C12H7BrN2O/c13-6-7-5-10-11(15-14-7)8-3-1-2-4-9(8)12(10)16/h1-5H,6H2 |
Clave InChI |
MKXUAOOZRYSVBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(N=N3)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2S)-1-amino-1-oxopentan-2-yl]-2-sulfanylbenzamide](/img/structure/B14214329.png)


![2-[(Trifluoromethyl)sulfanyl]butan-1-ol](/img/structure/B14214355.png)

![Bicyclo[4.2.0]oct-7-en-2-one, 8-(butylseleno)-7-phenyl-](/img/structure/B14214363.png)
![7-(Furan-3-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14214380.png)

![N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea](/img/structure/B14214386.png)
![2-Methyl-5,11-dihydroindolo[3,2-c]quinolin-6-one](/img/structure/B14214388.png)
![N-{1-[(2-Iodo-1,3-thiazol-5-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}nitramide](/img/structure/B14214394.png)

